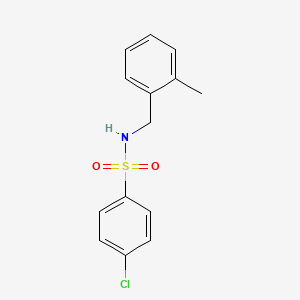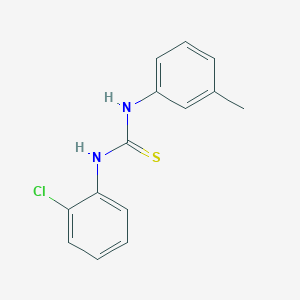![molecular formula C20H14O3 B5802371 (5-hydroxy-2-methylnaphtho[1,2-b]furan-3-yl)(phenyl)methanone](/img/structure/B5802371.png)
(5-hydroxy-2-methylnaphtho[1,2-b]furan-3-yl)(phenyl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5-hydroxy-2-methylnaphtho[1,2-b]furan-3-yl)(phenyl)methanone, also known as HMF-1, is a synthetic compound that has attracted significant attention in the scientific community due to its potential applications in drug development. HMF-1 has been shown to have promising pharmacological properties, including anti-inflammatory and anti-tumor effects.
Mécanisme D'action
The mechanism of action of (5-hydroxy-2-methylnaphtho[1,2-b]furan-3-yl)(phenyl)methanone is not fully understood, but it is thought to involve the inhibition of key signaling pathways involved in inflammation and cancer progression. (5-hydroxy-2-methylnaphtho[1,2-b]furan-3-yl)(phenyl)methanone has been shown to inhibit the activity of NF-κB, a transcription factor that regulates the expression of genes involved in inflammation and cancer progression. (5-hydroxy-2-methylnaphtho[1,2-b]furan-3-yl)(phenyl)methanone has also been shown to inhibit the activity of STAT3, a transcription factor that plays a key role in cancer cell proliferation and survival.
Biochemical and Physiological Effects:
(5-hydroxy-2-methylnaphtho[1,2-b]furan-3-yl)(phenyl)methanone has been shown to have several biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that (5-hydroxy-2-methylnaphtho[1,2-b]furan-3-yl)(phenyl)methanone inhibits the production of inflammatory cytokines and chemokines in immune cells. In vivo studies have shown that (5-hydroxy-2-methylnaphtho[1,2-b]furan-3-yl)(phenyl)methanone reduces inflammation and oxidative stress in the lungs and inhibits tumor growth and metastasis in mice.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using (5-hydroxy-2-methylnaphtho[1,2-b]furan-3-yl)(phenyl)methanone in lab experiments is its specificity for key signaling pathways involved in inflammation and cancer progression. (5-hydroxy-2-methylnaphtho[1,2-b]furan-3-yl)(phenyl)methanone has been shown to inhibit NF-κB and STAT3 activity without affecting other signaling pathways, making it a useful tool for studying these pathways in vitro and in vivo.
One limitation of using (5-hydroxy-2-methylnaphtho[1,2-b]furan-3-yl)(phenyl)methanone in lab experiments is its relatively low solubility in water, which can make it difficult to administer to cells and animals. However, this limitation can be overcome by using appropriate solvents and delivery methods.
Orientations Futures
There are several future directions for research on (5-hydroxy-2-methylnaphtho[1,2-b]furan-3-yl)(phenyl)methanone. One area of interest is the development of (5-hydroxy-2-methylnaphtho[1,2-b]furan-3-yl)(phenyl)methanone analogs with improved pharmacological properties, such as increased solubility and potency. Another area of interest is the investigation of (5-hydroxy-2-methylnaphtho[1,2-b]furan-3-yl)(phenyl)methanone in other disease models, such as inflammatory bowel disease and rheumatoid arthritis. Finally, the potential use of (5-hydroxy-2-methylnaphtho[1,2-b]furan-3-yl)(phenyl)methanone as a therapeutic agent in humans should be explored further, including the development of clinical trials to assess its safety and efficacy.
Méthodes De Synthèse
The synthesis of (5-hydroxy-2-methylnaphtho[1,2-b]furan-3-yl)(phenyl)methanone involves the reaction of 2-hydroxy-1-naphthaldehyde with 2-methylfuran in the presence of a base catalyst. The resulting product is then reacted with benzyl chloride to yield (5-hydroxy-2-methylnaphtho[1,2-b]furan-3-yl)(phenyl)methanone. The synthesis of (5-hydroxy-2-methylnaphtho[1,2-b]furan-3-yl)(phenyl)methanone has been optimized to maximize yield and purity, and the compound has been characterized using various analytical techniques, including NMR and mass spectrometry.
Applications De Recherche Scientifique
(5-hydroxy-2-methylnaphtho[1,2-b]furan-3-yl)(phenyl)methanone has been the subject of several scientific studies due to its potential therapeutic applications. One study investigated the anti-inflammatory effects of (5-hydroxy-2-methylnaphtho[1,2-b]furan-3-yl)(phenyl)methanone in a mouse model of acute lung injury. The results showed that (5-hydroxy-2-methylnaphtho[1,2-b]furan-3-yl)(phenyl)methanone significantly reduced inflammation and oxidative stress in the lungs, suggesting that it may have potential as a treatment for inflammatory lung diseases.
Another study investigated the anti-tumor effects of (5-hydroxy-2-methylnaphtho[1,2-b]furan-3-yl)(phenyl)methanone in a mouse model of breast cancer. The results showed that (5-hydroxy-2-methylnaphtho[1,2-b]furan-3-yl)(phenyl)methanone inhibited tumor growth and metastasis, suggesting that it may have potential as a cancer therapeutic.
Propriétés
IUPAC Name |
(5-hydroxy-2-methylbenzo[g][1]benzofuran-3-yl)-phenylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14O3/c1-12-18(19(22)13-7-3-2-4-8-13)16-11-17(21)14-9-5-6-10-15(14)20(16)23-12/h2-11,21H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKSGIKYPBOTVGL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(O1)C3=CC=CC=C3C(=C2)O)C(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Hydroxy-2-methylnaphtho[1,2-b]furan-3-yl)(phenyl)methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-acetylphenyl)-N'-[(1-methyl-1H-pyrazol-4-yl)methyl]urea](/img/structure/B5802291.png)

![N-(2-fluorophenyl)-N-[2-oxo-2-(1-piperidinyl)ethyl]methanesulfonamide](/img/structure/B5802305.png)
![1-ethyl-5-{[(4-fluorophenyl)amino]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5802313.png)


![N-({5-[(2-chloro-6-methylphenoxy)methyl]-2-furyl}methylene)-3-(difluoromethyl)-5-(methylthio)-4H-1,2,4-triazol-4-amine](/img/structure/B5802335.png)
![1-[5-fluoro-2-methyl-4-(1-piperidinyl)phenyl]ethanone](/img/structure/B5802363.png)
![1-[(2-ethoxyphenyl)carbonothioyl]-4-(2-fluorophenyl)piperazine](/img/structure/B5802369.png)
![methyl 2-[(4-chloro-3-nitrobenzoyl)amino]benzoate](/img/structure/B5802379.png)
![1-{[4-(3,4-dimethoxyphenyl)tetrahydro-2H-pyran-4-yl]carbonyl}pyrrolidine](/img/structure/B5802388.png)
![3-(difluoromethyl)-N-{4-methoxy-3-[(4-nitrophenoxy)methyl]benzylidene}-5-(methylthio)-4H-1,2,4-triazol-4-amine](/img/structure/B5802392.png)

![methyl 4-{[4-amino-6-(ethylamino)-1,3,5-triazin-2-yl]oxy}benzoate](/img/structure/B5802404.png)